2,3-Dimethoxythiobenzamide

Description

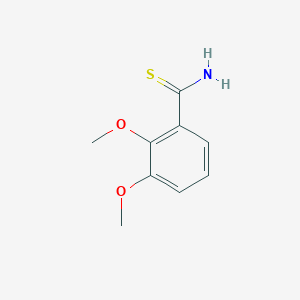

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-11-7-5-3-4-6(9(10)13)8(7)12-2/h3-5H,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBGVGAHINKAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366202 | |

| Record name | 2,3-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145736-64-7 | |

| Record name | 2,3-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145736-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethoxythiobenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and predicted spectroscopic data for 2,3-Dimethoxythiobenzamide. As direct experimental data for this specific compound is limited in public literature, this document extrapolates its characteristics based on the known properties of its amide precursor, 2,3-dimethoxybenzamide, and established principles of thioamide chemistry. Detailed protocols for its synthesis and subsequent analysis are also provided.

Chemical Structure and Properties

This compound is an aromatic thioamide, a class of organosulfur compounds that are analogs of amides. The presence of the thiocarbonyl group (C=S) in place of a carbonyl group (C=O) imparts distinct chemical reactivity and physical properties.

Caption: 2D chemical structure of this compound.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below, with data for its precursor, 2,3-dimethoxybenzamide, provided for comparison.

| Property | This compound | 2,3-Dimethoxybenzamide |

| Molecular Formula | C₉H₁₁NO₂S | C₉H₁₁NO₃ |

| Molecular Weight | 197.25 g/mol [1] | 181.19 g/mol [2] |

| Appearance | Yellow Powder (Predicted)[1] | White crystalline solid |

| Melting Point | Not available | 118-121 °C |

| Solubility | Soluble in organic solvents (THF, Toluene, Dichloromethane) (Predicted) | Soluble in organic solvents |

| CAS Number | 145736-64-7[1] | 1521-39-7[2] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, its characteristic spectral features can be reliably predicted based on the known data of its amide precursor and general spectroscopic trends for thioamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show characteristic signals for the aromatic, thioamide, and methoxy protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment (Predicted) | 2,3-Dimethoxybenzamide (CDCl₃)[2] |

| ~7.1 - 7.8 | Multiplet | 3H | Aromatic protons (Ar-H) | 7.1 - 7.6 (m, 3H) |

| ~7.5 - 9.0 | Broad singlet | 2H | Thioamide protons (-CSNH₂) | 5.8 - 6.5 (br s, 2H, -CONH₂) |

| ~3.9 | Singlet | 6H | Methoxy protons (2 x -OCH₃) | 3.91 (s, 3H), 3.90 (s, 3H) |

¹³C NMR Spectroscopy (Predicted) The most significant diagnostic peak in the ¹³C NMR spectrum is the downfield shift of the thiocarbonyl carbon (C=S) compared to the carbonyl carbon (C=O) of the amide precursor.

| Chemical Shift (δ) (ppm) | Assignment (Predicted) | 2,3-Dimethoxybenzamide (CDCl₃) |

| ~195 - 205 | Thiocarbonyl carbon (C=S) | ~169 (C=O) |

| ~145 - 155 | Aromatic carbons (Ar-C-O) | ~152, 147 |

| ~115 - 125 | Aromatic carbons (Ar-C/Ar-CH) | ~124, 120, 116 |

| ~56 - 62 | Methoxy carbons (-OCH₃) | ~61, 56 |

Infrared (IR) Spectroscopy

The conversion of the amide to the thioamide is clearly identified in the IR spectrum by the disappearance of the strong C=O stretching band and the appearance of bands associated with the thioamide group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected in this compound | Observed in 2,3-Dimethoxybenzamide |

| 3100 - 3400 | N-H Stretch | Thioamide (-CSNH₂) | Yes (Broad) | Yes (Broad) |

| ~1650 - 1690 | C=O Stretch (Amide I) | Amide (-CONH₂) | No | Yes (~1670 cm⁻¹) |

| ~1200 - 1400 | C=S Stretch | Thioamide (-C=S) | Yes (Medium-Weak) | No |

| ~1000 - 1300 | C-O Stretch | Methoxy (-OCH₃) | Yes | Yes |

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and offers insights into the molecule's fragmentation pattern.

| m/z Value | Ion (Predicted) |

| 197 | [M]⁺ (Molecular Ion) |

| 180 | [M - NH₃]⁺ |

| 164 | [M - SH]⁺ |

| 136 | [M - CSNH₂]⁺ |

Experimental Protocols

Synthesis of this compound via Thionation

The conversion of 2,3-dimethoxybenzamide to its thioamide analog is efficiently achieved using Lawesson's reagent, a widely used thionating agent for carbonyl compounds.[3][4][5]

Materials and Reagents:

-

2,3-Dimethoxybenzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Eluent solvents (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxybenzamide (1.0 equivalent) in anhydrous THF.

-

Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 equivalents) to the solution in portions at room temperature.[6][7]

-

Reaction and Monitoring: Stir the mixture at room temperature. The reaction can be gently heated (40-60 °C) to increase the rate if necessary.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[6]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with deionized water and brine. A thorough aqueous workup is critical to remove phosphorus byproducts.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of petroleum ether/ethyl acetate), to yield the pure this compound product.

Caption: Workflow for the synthesis of this compound using Lawesson's reagent.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine relative proton counts.

IR Spectroscopy (ATR Method):

-

Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.

Mass Spectrometry (ESI Method):

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze any significant fragment ions.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. benchchem.com [benchchem.com]

what is the CAS number for 2,3-Dimethoxythiobenzamide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of 2,3-Dimethoxythiobenzamide, a thioamide derivative of interest in organic synthesis and potential pharmacological research. The primary focus of this guide is to furnish key identifiers and physicochemical properties to aid researchers in their experimental design and data analysis. Central to this is the compound's Chemical Abstracts Service (CAS) number, which serves as a universal identifier for this specific chemical substance. This guide presents available data in a structured format, adhering to best practices for clarity and utility in a research and development setting.

Chemical Identification and Properties

The unambiguous identification of chemical compounds is paramount for reproducible scientific research. The most widely accepted unique identifier is the CAS Registry Number.

For this compound, the definitive CAS number is:

-

CAS Number: 145736-64-7[1]

This identifier should be used in all documentation, procurement, and reporting to ensure clarity and avoid ambiguity with other isomers or related compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings, including solubility, reaction kinetics, and formulation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂S | [1] |

| Molecular Weight | 197.25 g/mol | [1] |

| Physical Form | Powder | [1] |

| Purity | Typically ≥98.0% | [1] |

| InChI Key | QQBGVGAHINKAFG-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of thioamides from their corresponding amides is a common transformation in organic chemistry. A general workflow for this process, which can be adapted for the synthesis of this compound, is outlined below.

General Thionation Workflow

A prevalent method for the synthesis of thioamides involves the thionation of an amide precursor, in this case, 2,3-dimethoxybenzamide. Lawesson's reagent is a common thionating agent for this type of reaction. The logical workflow for such a synthesis is depicted in the following diagram.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Thionation of 2,3-Dimethoxybenzamide

The following is a representative experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethoxybenzamide (1 equivalent) in anhydrous toluene.

-

Addition of Thionating Agent: Add Lawesson's reagent (0.5 equivalents) to the solution. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Signaling Pathway Interactions

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, compounds containing the thioamide functional group have been investigated for their roles as enzyme inhibitors or modulators of various biological processes. A hypothetical signaling pathway diagram illustrating where a novel thioamide compound might be investigated is presented below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a common approach in drug discovery where a small molecule, such as this compound, is screened for its ability to inhibit a key enzyme (e.g., Kinase A) in a signaling cascade, thereby preventing downstream events like gene expression.

Conclusion

This technical guide provides essential identification and structural information for this compound, centered on its CAS number: 145736-64-7. The provided data and general experimental workflow are intended to serve as a foundational resource for researchers. Further investigation into the specific biological activities and applications of this compound is warranted and will require more specialized and in-depth experimental studies.

References

2,3-Dimethoxythiobenzamide: An Overview of a Sparsely Documented Compound

For the attention of: Researchers, scientists, and drug development professionals.

This document serves to summarize the available information and provide a general context based on related compounds.

Chemical Identity and Properties

Basic chemical information for 2,3-Dimethoxythiobenzamide has been compiled from chemical supplier databases and PubChem.

| Property | Value | Source |

| CAS Number | 145736-64-7 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₂S | [1][5] |

| Molecular Weight | 197.25 g/mol | [2][5] |

| Synonyms | Benzenecarbothioamide, 2,3-dimethoxy- | [2] |

| Physical Form | Powder | [5] |

| Purity | ≥98.0% (commercially available) | [5] |

| InChI Key | QQBGVGAHINKAFG-UHFFFAOYSA-N | [1][5] |

| SMILES | COC1=CC=CC(=C1OC)C(=S)N | [1] |

Note: No experimental data on melting point, boiling point, or solubility were found in the searched literature.

Discovery and History

There is no available information in the reviewed literature detailing the specific discovery or historical development of this compound. The broader class of benzamides and thioamides, however, has a rich history in medicinal chemistry. Benzamide derivatives were first recognized for their therapeutic potential in the mid-20th century, leading to the development of antipsychotic drugs.[6] The thioamide group, an isostere of the amide group, has since been incorporated into a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.[7][8] Thioamides are valued in drug design for their unique chemical properties that can influence a molecule's potency, selectivity, and pharmacokinetic profile.[8]

Synthesis and Experimental Protocols

While no specific, detailed experimental protocol for the synthesis of this compound was found, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A common method for the synthesis of thioamides is the thionation of the corresponding amide.

Hypothetical Synthetic Workflow

A potential synthetic pathway could start from the commercially available 2,3-dimethoxybenzaldehyde.

Caption: Hypothetical synthesis of this compound.

Detailed Steps:

-

Oxidation of 2,3-Dimethoxybenzaldehyde: The starting aldehyde can be oxidized to the corresponding carboxylic acid, 2,3-dimethoxybenzoic acid, using a suitable oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent. The synthesis of 2,3-dimethoxybenzaldehyde itself is documented.[9][10][11]

-

Amidation of 2,3-Dimethoxybenzoic Acid: The resulting carboxylic acid can be converted to the amide, 2,3-dimethoxybenzamide. This is typically achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (NH₃).

-

Thionation of 2,3-Dimethoxybenzamide: The final step would involve the thionation of the amide to the desired thioamide. Lawesson's reagent is a common and effective reagent for this transformation. The reaction is typically carried out in an anhydrous solvent such as toluene or tetrahydrofuran (THF) with heating.

Note: This proposed synthesis is based on established chemical transformations and has not been experimentally verified for this specific compound based on the available literature.

Biological Activity and Signaling Pathways

No specific biological activity, quantitative data (such as IC₅₀ or Kᵢ values), or studies on the mechanism of action for this compound have been reported in the scientific literature reviewed. Therefore, no data tables or signaling pathway diagrams can be generated at this time.

For context, the broader class of thiobenzamide derivatives has been investigated for a variety of biological activities, including hepatotoxicity and as potential therapeutic agents.[12] The benzamide moiety itself is a known pharmacophore that can interact with a range of biological targets. For instance, some benzamide derivatives are known inhibitors of enzymes like IMP dehydrogenase.[13] However, it is crucial to note that the biological activity of a compound is highly dependent on its specific substitution pattern, and extrapolating activities from related compounds to this compound would be purely speculative without experimental evidence.

Conclusion

This compound is a known chemical entity that is commercially available. However, there is a notable absence of published research detailing its discovery, synthesis, and biological properties. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research would be required to elucidate its synthetic accessibility, physicochemical properties, and potential biological activities. Such studies would be foundational to understanding if this compound or its derivatives hold any promise as pharmacological agents.

References

- 1. PubChemLite - 145736-64-7 (C9H11NO2S) [pubchemlite.lcsb.uni.lu]

- 2. Benzenecarbothioamide,2,3-dimethoxy-;145736-64-7 [axsyn.com]

- 3. 2,3-DIMETHOXY-THIOBENZAMIDE CAS#: 145736-64-7 [amp.chemicalbook.com]

- 4. 2,3-DIMETHOXY-THIOBENZAMIDE | CAS: 145736-64-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 10. 2,3-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dimethoxythiobenzamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and a plausible synthetic pathway for 2,3-Dimethoxythiobenzamide, a compound of interest in medicinal chemistry and organic synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C9H11NO2S | [1][2] |

| Molecular Weight | 197.25 g/mol | [1][2] |

| Physical Form | Powder | [1] |

| Purity (Typical) | 98.0% | [1] |

| CAS Number | 145736-64-7 | [1] |

Synthetic Pathway and Experimental Considerations

The synthesis of this compound can be logically approached from its corresponding amide precursor, 2,3-dimethoxybenzamide. This transformation is a common method for the preparation of thioamides. The general workflow involves the thionation of the amide using a suitable reagent.

Plausible Synthetic Workflow

Caption: Synthetic pathway for this compound.

Key Experimental Protocols

Step 1: Synthesis of 2,3-Dimethoxybenzamide from 2,3-Dimethoxybenzoic Acid

A common route to synthesize the amide precursor involves the conversion of the carboxylic acid to an acid chloride, followed by amination.

-

Acid Chloride Formation: 2,3-Dimethoxybenzoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically stirred at room temperature until the evolution of gas ceases.

-

Amidation: The resulting crude 2,3-dimethoxybenzoyl chloride is then carefully added to a solution of aqueous ammonia or bubbled with ammonia gas in an appropriate solvent. This exothermic reaction should be controlled by cooling. The 2,3-dimethoxybenzamide product often precipitates from the reaction mixture and can be collected by filtration.

Step 2: Thionation of 2,3-Dimethoxybenzamide

The conversion of the amide to the thioamide is a critical step.

-

Reaction Setup: 2,3-Dimethoxybenzamide is dissolved in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

-

Thionating Agent: A thionating agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), is added to the solution. Lawesson's reagent is often preferred due to its better solubility and milder reaction conditions. The amount of the thionating agent typically ranges from 0.5 to 1.0 equivalents.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the completion of the reaction.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the excess thionating reagent and byproducts are quenched, often by the addition of a saturated aqueous solution of sodium bicarbonate. The crude product is then extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by techniques such as recrystallization or column chromatography.

References

An In-depth Technical Guide to the Solubility of 2,3-Dimethoxythiobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethoxythiobenzamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its empirical determination. It includes a review of the general solubility of aromatic thioamides, detailed experimental protocols for solubility assessment, and a workflow for these procedures.

Introduction to this compound and its Solubility

This compound belongs to the class of aromatic thioamides, compounds of interest in medicinal chemistry and materials science. The thioamide functional group, a sulfur analogue of the amide group, imparts unique physicochemical properties, including altered hydrogen bonding capabilities and electronic characteristics, which in turn influence solubility.

Given the absence of established quantitative data, this guide provides a robust experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the equilibrium solubility of this compound using the shake-flask method. This method is widely accepted and provides reliable data on the saturation solubility of a compound in a given solvent at a controlled temperature.

Objective: To determine the saturation concentration of this compound in various solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, ethyl acetate, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

-

Analysis:

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value represents the equilibrium solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Data Presentation:

All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 37 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: The "like dissolves like" principle suggests that solubility will be higher in solvents with polarities similar to that of the solute. The presence of two methoxy groups and a thioamide group introduces polarity, while the benzene ring is non-polar.

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally.

-

pH (for aqueous solutions): The thioamide group is weakly basic and can be protonated under acidic conditions, which may affect its aqueous solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. The detailed experimental protocol for the shake-flask method, along with the illustrative workflow, offers a standardized approach to generating reliable and reproducible solubility data. Such data is essential for the effective design of formulations, in vitro and in vivo studies, and for advancing the development of this compound in its various potential applications.

References

Spectroscopic and Synthetic Profile of 2,3-Dimethoxythiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic route for 2,3-Dimethoxythiobenzamide. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectral characteristics based on the known properties of its amide precursor, 2,3-dimethoxybenzamide, and the general effects of thionation.

Synthesis of this compound

A widely established and efficient method for the synthesis of thioamides from their corresponding amides is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1][2][3] This approach is expected to be effective for the conversion of 2,3-dimethoxybenzamide to this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxybenzamide (1.0 eq) and Lawesson's reagent (0.5 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~7.5 | d | 1H | Ar-H |

| H-4 | ~7.1 | t | 1H | Ar-H |

| H-5 | ~7.0 | d | 1H | Ar-H |

| NH₂ | ~8.0 (broad) | s | 2H | -CSNH₂ |

| OCH₃ | ~3.9 | s | 3H | 2-OCH₃ |

| OCH₃ | ~3.8 | s | 3H | 3-OCH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| C=S | ~200 | C=S | ||

| C-2 | ~152 | Ar-C | ||

| C-3 | ~148 | Ar-C | ||

| C-1 | ~135 | Ar-C | ||

| C-6 | ~124 | Ar-CH | ||

| C-4 | ~120 | Ar-CH | ||

| C-5 | ~115 | Ar-CH | ||

| OCH₃ | ~56 | 2-OCH₃ | ||

| OCH₃ | ~55 | 3-OCH₃ |

Infrared (IR) Spectroscopy

The conversion of the amide to a thioamide will result in the disappearance of the C=O stretch and the appearance of a C=S stretch at a lower wavenumber.

Table 2: Predicted IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3100 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C=S Stretch | 1250-1050 | Strong |

| C-O Stretch | 1275-1200, 1075-1020 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₂S |

| Molecular Weight | 197.25 g/mol |

| Predicted [M]⁺ | m/z 197 |

| Predicted [M+H]⁺ | m/z 198 |

Experimental Protocols: Spectroscopy

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce a solid probe for EI.

-

Acquisition: Obtain the mass spectrum in the positive ion mode.

References

- 1. benchchem.com [benchchem.com]

- 2. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

A Theoretical Exploration of the Potential Biological Activity of 2,3-Dimethoxythiobenzamide: An In-Depth Technical Guide

Disclaimer: This document provides a theoretical overview of the potential biological activities of 2,3-Dimethoxythiobenzamide. As of the time of writing, there is a notable absence of specific published research on this particular compound. The information, experimental protocols, and data presented herein are extrapolated from studies on structurally related molecules, including other thiobenzamides and benzamide derivatives, to provide a framework for potential future investigation.

Introduction

The thiobenzamide scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of a thioamide group in conjunction with a substituted benzene ring offers a unique combination of steric and electronic properties that can facilitate interactions with various biological targets. This guide explores the hypothetical biological potential of this compound, a molecule whose activity has not yet been characterized in the scientific literature. By examining the established activities of analogous compounds, we can postulate potential therapeutic applications and design a roadmap for the initial biological evaluation of this novel entity.

Structurally, this compound combines a thioamide functional group with a benzene ring substituted with two methoxy groups at the 2 and 3 positions. The thioamide group is known to be a good metal chelator and can participate in hydrogen bonding, while the methoxy groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. Based on the activities of related compounds, the primary areas of potential biological activity for this compound are postulated to be in antimicrobial, antiproliferative, and enzyme inhibitory domains.

Potential Biological Activities

Thiobenzamide and its derivatives, particularly those with hydroxyl or other substitutions on the aromatic ring, have demonstrated notable antimicrobial and antifungal properties. For instance, N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have shown activity against various fungal strains, and substituted thiobenzanilides have been investigated for their antimycobacterial effects[1][2][3]. The thioamide moiety is crucial for this activity, potentially through mechanisms involving metal chelation essential for microbial enzyme function or by acting as a bioisostere for the amide group in vital bacterial proteins.

Hypothetical Minimum Inhibitory Concentration (MIC) Data:

The following table presents a hypothetical summary of potential MIC values for this compound against a panel of representative microorganisms, based on activities observed for related thioamides.

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 - 64 |

| Bacillus subtilis | Gram-positive | 8 - 32 |

| Escherichia coli | Gram-negative | 32 - 128 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Mycobacterium tuberculosis | Acid-fast | 4 - 16 |

| Candida albicans | Fungi | 16 - 64 |

| Aspergillus niger | Fungi | 32 - 128 |

Numerous benzamide and thiobenzamide derivatives have been reported to possess antiproliferative activity against a range of cancer cell lines. The mechanisms underlying this activity are diverse and include the inhibition of tubulin polymerization, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival[2][4]. For example, 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives have been identified as potent inhibitors of tubulin polymerization[4].

Hypothetical IC₅₀ Data for Antiproliferative Activity:

This table summarizes the hypothetical half-maximal inhibitory concentrations (IC₅₀) of this compound against several human cancer cell lines.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast (ER+) | 5 - 20 |

| MDA-MB-231 | Breast (Triple-Neg) | 10 - 40 |

| A549 | Lung | 15 - 50 |

| HCT116 | Colon | 8 - 30 |

| HeLa | Cervical | 12 - 45 |

Benzamide derivatives are known to act as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), c-Met, and PI3K/mTOR[5]. The ability of the benzamide or thiobenzamide moiety to interact with the active site of enzymes through hydrogen bonding and hydrophobic interactions makes this class of compounds a rich source for the development of enzyme inhibitors. One plausible, though hypothetical, target could be Inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme that is inhibited by other benzamide-containing molecules and is crucial for the synthesis of guanine nucleotides, making it a target in cancer and virology[6].

Potential Signaling Pathway Modulation:

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer, and various benzamide derivatives have been investigated as inhibitors of components of this pathway[5]. It is conceivable that this compound could exhibit inhibitory activity against PI3K or mTOR.

Experimental Protocols

The following are generalized protocols for the initial in vitro screening of this compound.

This protocol outlines a standard broth microdilution method to determine the MIC of the test compound against bacteria and fungi.

-

Preparation of Inoculum:

-

For bacteria, select 3-5 well-isolated colonies from an agar plate and transfer to a tube containing sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

For fungi, prepare a suspension of spores or yeast cells in sterile saline and adjust the concentration to approximately 1-5 x 10⁶ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation:

-

Dilute the prepared inoculum and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

This protocol describes the use of the MTT assay to assess the antiproliferative activity of the test compound on cancer cell lines.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

While the biological activity of this compound remains to be experimentally determined, the rich chemistry of the thiobenzamide scaffold allows for a reasoned and optimistic projection of its potential as a bioactive molecule. Based on the activities of structurally related compounds, it is plausible that this compound could exhibit antimicrobial, antiproliferative, and enzyme inhibitory properties. The hypothetical data and generalized experimental protocols provided in this guide are intended to serve as a foundational framework for researchers and drug development professionals to initiate the systematic investigation of this compound. Future studies are essential to validate these hypotheses and to fully elucidate the therapeutic potential of this and other novel thiobenzamide derivatives.

References

- 1. Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

2,3-Dimethoxythiobenzamide: A Technical Guide to its Synthesis and Prospective Role in Medicinal Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethoxythiobenzamide, a sulfur-containing analogue of 2,3-dimethoxybenzamide. While specific research on this compound is limited, this document extrapolates its synthetic pathways, potential biological activities, and role in medicinal chemistry based on the well-established chemistry of thioamides and the known bioactivities of structurally related methoxy-substituted (thio)benzamides. This guide includes detailed experimental protocols for its synthesis, quantitative data from analogous compounds to predict its potential efficacy, and diagrams of relevant biological pathways it may influence.

Introduction

Thioamides are important structural motifs in medicinal chemistry, often serving as bioisosteres of amides. The replacement of the carbonyl oxygen with a sulfur atom alters the molecule's physicochemical properties, such as hydrogen bonding capacity, polarity, and metabolic stability, which can lead to enhanced biological activity and improved pharmacokinetic profiles. Methoxy-substituted aromatic compounds are prevalent in numerous biologically active molecules, influencing their binding to target proteins and their metabolic fate. The combination of a thioamide functional group with a 2,3-dimethoxy substitution pattern on the benzene ring suggests that this compound could possess interesting and potentially valuable biological properties. This guide explores the synthesis of this compound and postulates its potential as an antifungal and antiproliferative agent, drawing on data from closely related analogues.

Synthesis of this compound

The synthesis of this compound is most practicably achieved through a two-step process: the synthesis of the precursor 2,3-dimethoxybenzamide, followed by its thionation.

Step 1: Synthesis of 2,3-Dimethoxybenzamide

The precursor, 2,3-dimethoxybenzamide, can be synthesized from 2,3-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of 2,3-Dimethoxybenzamide

-

Materials: 2,3-dimethoxybenzoic acid, thionyl chloride (SOCl₂), anhydrous tetrahydrofuran (THF), concentrated ammonium hydroxide (NH₄OH).

-

Procedure:

-

To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield 2,3-dimethoxybenzoyl chloride.

-

The crude acid chloride is dissolved in anhydrous THF and added dropwise to a stirred solution of concentrated ammonium hydroxide (3.0 eq) in an ice bath.

-

The reaction mixture is stirred for 1 hour at room temperature.

-

The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2,3-dimethoxybenzamide.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Thionation of 2,3-Dimethoxybenzamide

The most common and effective method for converting an amide to a thioamide is by using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1][2]

Experimental Protocol: Synthesis of this compound

-

Materials: 2,3-dimethoxybenzamide, Lawesson's reagent, anhydrous toluene or tetrahydrofuran (THF).

-

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethoxybenzamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude residue is then purified by silica gel column chromatography to yield this compound.

-

Diagram of Synthetic Workflow

Potential Role in Medicinal Chemistry

Based on the biological activities of structurally similar compounds, this compound is a candidate for investigation as an antifungal and antiproliferative agent.

Potential Antifungal Activity

Thioamides and methoxy-substituted aromatic compounds have demonstrated notable antifungal properties. The thioamide moiety can interfere with essential fungal enzymes or disrupt cell membrane integrity.

Table 1: Antifungal Activity of Structurally Related Compounds

| Compound/Class | Fungal Strain(s) | MIC (µg/mL) | Reference |

| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | Candida spp. | Not specified | [3] |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Botrytis cinerea | 90.5% inhibition at 50 µg/mL | [4] |

| 3-Methoxybenzamide derivatives | M. smegmatis, S. aureus | Zone of inhibition ratio: 0.62 and 0.44 respectively | [5] |

| Methoxy-substituted trans-stilbene derivatives | Not specified | Not specified | [6] |

Diagram of a Potential Antifungal Mechanism of Action

Potential Antiproliferative Activity

Numerous benzamide and thiobenzamide derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes in cell signaling pathways or the induction of apoptosis.

Table 2: Antiproliferative Activity of Structurally Related Compounds

| Compound | Cell Line(s) | IC₅₀ (µM) | Reference |

| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T cancer cells | 10.51-33.98 µg/mL | [3] |

| 2-hydroxy-4-methoxy-substituted N-benzimidazole-carboxamide | HCT 116, MCF-7, HEK 293 | 2.2-4.4 | [7] |

| 2-hydroxy-substituted N-benzimidazole-carboxamide | HCT 116, MCF-7, HEK 293 | 1.2-5.3 | [7] |

| 4-methoxyphenyl thienylpicolinamidine | Leukemia (SR), Colon (SW-620), Non-small cell lung (NCI-H460) | 0.34, 0.43, 0.52 | [8] |

| 3,4,5-trimethoxyphenyl thienylpicolinamidine | Leukemia, Colon | 1.37-2.78 | [8] |

Diagram of a Potential Antiproliferative Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell proliferation, and its dysregulation is common in cancer.[9][10] Benzamide derivatives have been shown to modulate components of similar signaling cascades.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, this technical guide provides a robust framework for its synthesis and potential applications in medicinal chemistry. The established synthetic routes for thioamides, coupled with the known biological activities of structurally similar methoxy-substituted benzamides and thiobenzamides, strongly suggest that this compound warrants further investigation as a potential antifungal and antiproliferative agent. The detailed protocols and compiled data herein serve as a valuable resource for researchers initiating studies on this promising compound. Future work should focus on the synthesis and in vitro screening of this compound to validate these hypotheses and elucidate its specific mechanisms of action.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anti-proliferative Function of the TGF-β1 Signaling Pathway Involves the Repression of the Oncogenic TBX2 by Its Homologue TBX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-β Family Signaling in the Control of Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of 2,3-Dimethoxythiobenzamide for Antifungal Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a generalized framework and detailed protocols for the preliminary antifungal screening of a novel compound, using 2,3-Dimethoxythiobenzamide as a representative example. As of the writing of this guide, specific antifungal activity data for this compound is not extensively available in public literature. The experimental procedures outlined are based on established methodologies for antifungal susceptibility testing.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with new mechanisms of action. Thioamides and their derivatives have attracted interest in medicinal chemistry due to their diverse biological activities. This guide outlines a comprehensive approach for the preliminary in vitro screening of this compound, a novel thiobenzamide derivative, to evaluate its potential as an antifungal agent.

The primary objectives of this preliminary screening are to:

-

Determine the spectrum of antifungal activity against a panel of clinically relevant fungi.

-

Quantify the potency of the compound through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

-

Provide a framework for initial cytotoxicity assessment and in silico prediction of pharmacokinetic properties.

Compound Synthesis and Preparation

A plausible synthetic route for this compound starts from the commercially available 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde. A common method for the synthesis of thioamides is the thionation of the corresponding amide or aldehyde.

Proposed Synthesis of this compound from 2,3-Dimethoxybenzaldehyde:

A potential one-pot synthesis can be achieved by reacting 2,3-dimethoxybenzaldehyde with elemental sulfur and an amine source in a suitable solvent.

-

Step 1: Reaction Setup In a reaction vessel, 2,3-dimethoxybenzaldehyde (1.0 mmol), elemental sulfur (1.2 mmol), and a catalytic amount of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol) are dissolved in an appropriate solvent such as N,N-Dimethylformamide (DMF) (3.0 mL).

-

Step 2: Reaction Conditions The resulting solution is stirred under an inert atmosphere at a temperature ranging from 100-120°C for 4-5 hours.

-

Step 3: Work-up and Purification After cooling to room temperature, the reaction mixture is purified using column chromatography on silica gel to yield the desired this compound.

The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity before biological evaluation.

In Silico ADMET Prediction

Before extensive in vitro testing, computational methods can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[1][2] This early assessment helps in identifying potential liabilities and prioritizing compounds with more favorable drug-like properties.[1] Various software platforms can predict properties like aqueous solubility, lipophilicity (logP), potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints.[3][]

In Vitro Antifungal Susceptibility Testing

The core of the preliminary screening involves determining the compound's activity against a panel of pathogenic fungi. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) provide a robust framework for this evaluation.[5][6]

4.1. Fungal Strains

A representative panel of fungal strains should be used, including:

-

Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Candida krusei, Cryptococcus neoformans.

-

Molds: Aspergillus fumigatus, Aspergillus flavus, Trichophyton rubrum.

Quality control strains with known antifungal susceptibility profiles should be included in each assay.

4.2. Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the reference standard for determining MICs.[7][8] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid medium.[8]

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal inoculum suspension

-

Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Compound Dilutions:

-

Create a series of twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

-

Prepare a separate set of dilutions for the positive control antifungal.

-

Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

-

-

Inoculum Preparation:

-

Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

-

Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL for yeasts).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

-

Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most Candida species and 48-72 hours for Cryptococcus neoformans and molds.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction for azoles against yeasts, and complete inhibition for other compounds and molds) compared to the growth control.[9] This can be determined visually or by using a microplate reader.

-

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity and is useful for rapid screening.

Materials:

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sterile paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Fungal inoculum suspension

Protocol:

-

Plate Preparation:

-

Prepare a fungal inoculum as described for the broth microdilution method.

-

Evenly streak the inoculum onto the surface of the Mueller-Hinton agar plate using a sterile cotton swab.

-

-

Disk Application:

-

Aseptically apply sterile paper disks impregnated with a known amount of this compound to the agar surface.

-

Include a blank disk (with solvent only) as a negative control and a disk with a standard antifungal as a positive control.

-

-

Incubation:

-

Invert the plates and incubate at 35°C for 24-48 hours.

-

-

Interpretation:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the fungus to the compound.

-

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Protocol:

-

Subculturing from MIC Assay:

-

Following the determination of the MIC from the broth microdilution assay, take a 10-20 µL aliquot from each well that showed no visible growth.

-

Spread the aliquot onto a sterile Sabouraud Dextrose Agar plate.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours or until growth is visible in the subculture from the growth control well.

-

-

MFC Determination:

-

The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

-

Data Presentation

Quantitative data from the antifungal susceptibility testing should be organized into clear tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Fungal Pathogens

| Fungal Species | Strain ID | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |

| Candida albicans | ATCC 90028 | ||

| Candida glabrata | ATCC 90030 | ||

| Cryptococcus neoformans | ATCC 90112 | ||

| Aspergillus fumigatus | ATCC 204305 |

Table 2: Minimum Fungicidal Concentration (MFC) and Zone of Inhibition for this compound

| Fungal Species | Strain ID | MFC (µg/mL) | MFC/MIC Ratio | Zone of Inhibition (mm) at X µ g/disk |

| Candida albicans | ATCC 90028 | |||

| Candida glabrata | ATCC 90030 | |||

| Cryptococcus neoformans | ATCC 90112 | |||

| Aspergillus fumigatus | ATCC 204305 |

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for MIC and MFC determination using the broth microdilution method.

Potential Fungal Signaling Pathway

Caption: Simplified ergosterol biosynthesis pathway, a common target for antifungal drugs.

In Vitro Cytotoxicity Assessment

A crucial step in the preliminary screening is to assess the toxicity of this compound against mammalian cells to determine its selectivity for fungal cells.[10]

7.1. Cell Lines

A panel of human cell lines should be used, for example:

-

HEK293 (human embryonic kidney cells) - as a model for normal cells.

-

HepG2 (human liver cancer cell line) - to assess potential hepatotoxicity.

7.2. Experimental Protocol (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[11]

Protocol:

-

Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide provides a systematic approach to the preliminary in vitro screening of this compound for antifungal activity. The data generated from these assays will establish its spectrum of activity, potency (MIC), and whether it is fungistatic or fungicidal (MFC). The cytotoxicity data will provide an initial assessment of its therapeutic index.

Positive results from this preliminary screening would warrant further investigation, including:

-

Mechanism of action studies to identify the cellular target.

-

In vivo efficacy studies in animal models of fungal infections.

-

Lead optimization to improve potency and reduce toxicity.

By following these standardized protocols, researchers can effectively evaluate the potential of this compound and other novel compounds as much-needed new antifungal agents.

References

- 1. fiveable.me [fiveable.me]

- 2. aurlide.fi [aurlide.fi]

- 3. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Exploratory Studies on Methoxy-Substituted Thiobenzamide and Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobenzamides and their benzamide analogues represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of methoxy substituents on the phenyl ring can profoundly influence the physicochemical properties and pharmacological effects of these molecules, often enhancing their potency and selectivity. This technical guide provides an in-depth overview of exploratory studies on methoxy-substituted thiobenzamide and benzamide derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. While specific research on 2,3-dimethoxythiobenzamide derivatives is limited, this document explores the broader, yet closely related, chemical space to provide valuable insights for researchers in the field.

Data Presentation: Biological Activities

The following tables summarize the quantitative data from various studies on methoxy-substituted benzamide derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of 2-Methoxybenzamide Derivatives as Hedgehog Signaling Pathway Inhibitors

| Compound | Structure | IC50 (μM) in Gli-luciferase Reporter Assay | Reference |

| 4 | Aryl amide group introduced to replace triethoxy groups | 0.25 | [1] |

| 10 | Addition of a methoxy group | 0.17 | [1] |

| 17 | Replacement of benzimidazole with a phenyl imidazole fragment | 0.12 | [1] |

| 21 | Optimized 2-methoxybenzamide derivative | 0.03 | [1] |

Table 2: Antiproliferative Activities of N-benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 20b | A549 (Lung) | 15 | [2] |

| HCT116 (Colon) | 12 | [2] | |

| MCF-7 (Breast) | 27 | [2] | |

| K562 (Leukemia) | 18 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of methoxy-substituted benzamide derivatives.

Synthesis of 2-Methoxybenzamide Derivatives[1]

A general synthetic route to 2-methoxybenzamide derivatives involves a multi-step process:

-

Acyl Chloride Formation: Substituted acids are refluxed in thionyl chloride (SOCl₂) for 3 hours to generate the corresponding acyl chlorides.

-

Condensation: The acyl chlorides are then condensed with methyl 4-amino-2-methoxybenzoate in the presence of triethylamine in dimethylformamide (DMF) at room temperature overnight to yield intermediate esters.

-

Hydrolysis: The resulting esters are hydrolyzed to carboxylic acids using sodium hydroxide in an aqueous alcohol solution at 40°C for 5 hours.

-

Amidation: Finally, the carboxylic acids are amidated with an appropriate amine, such as 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, to afford the target 2-methoxybenzamide derivatives.

Gli-luciferase Reporter Assay for Hedgehog Pathway Inhibition[1]

This assay is used to quantify the inhibitory activity of compounds on the Hedgehog (Hh) signaling pathway.

-

Cell Culture: NIH3T3 cells are cultured in a suitable medium.

-

Transfection: Cells are transfected with a Gli-responsive luciferase reporter plasmid.

-

Treatment: The transfected cells are treated with various concentrations of the test compounds in the presence of a Hedgehog pathway agonist (e.g., Shh-N).

-

Luciferase Assay: After a specific incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Tubulin Polymerization Assay[2]

This assay determines the effect of compounds on the polymerization of tubulin, a key target for many anticancer agents.

-

Tubulin Preparation: Purified tubulin is prepared from a suitable source (e.g., bovine brain).

-

Assay Mixture: The assay mixture contains tubulin, a polymerization buffer (e.g., MES buffer with MgCl₂, EGTA, and GTP), and the test compound at various concentrations.

-

Monitoring Polymerization: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (vehicle-treated) sample.

Mandatory Visualization

Diagrams are provided below to visualize key processes and pathways discussed in this guide.

References

Methodological & Application

Synthesis Protocol for 2,3-Dimethoxythiobenzamide: An Application Note

Introduction

2,3-Dimethoxythiobenzamide is a valuable organic compound with potential applications in medicinal chemistry and drug development. As a thioamide derivative, it can serve as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Thioamides are known isosteres of amides and their incorporation can modulate the biological activity and pharmacokinetic properties of parent molecules. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the formation of the precursor 2,3-Dimethoxybenzamide from 2,3-dimethoxybenzoic acid, followed by its thionation using Lawesson's reagent.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for the starting material, intermediate, and final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) |

| 2,3-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 120-122 | 10-12 (br s, 1H), 7.6-7.7 (d, 1H), 7.1-7.2 (m, 2H), 3.9 (s, 3H), 3.8 (s, 3H) | ~168 (C=O), ~152 (C-O), ~148 (C-O), ~124, ~122, ~115 (Ar-C), ~61 (O-CH₃), ~56 (O-CH₃) | ~3000 (br, O-H), ~1680 (C=O), ~1270 (C-O) |

| 2,3-Dimethoxybenzamide | C₉H₁₁NO₃ | 181.19 | Not available | 7.5-7.6 (d, 1H), 7.1-7.2 (m, 2H), 5.5-6.5 (br s, 2H), 3.9 (s, 3H), 3.8 (s, 3H) | ~169 (C=O), ~152 (C-O), ~148 (C-O), ~124, ~122, ~115 (Ar-C), ~61 (O-CH₃), ~56 (O-CH₃) | ~3350, 3180 (N-H), ~1650 (C=O), ~1270 (C-O) |

| This compound | C₉H₁₁NO₂S | 197.25 | Not available | ~8.0 (br s, 1H), ~7.6 (br s, 1H), 7.0-7.4 (m, 3H), 3.9 (s, 3H), 3.8 (s, 3H) | ~200 (C=S), ~152 (C-O), ~148 (C-O), ~124, ~122, ~115 (Ar-C), ~61 (O-CH₃), ~56 (O-CH₃) | ~3300, 3150 (N-H), ~1400 (C=S), ~1270 (C-O) |

Note: NMR and IR data for 2,3-Dimethoxybenzamide and this compound are predicted based on the analysis of similar structures and general spectroscopic principles.

Experimental Protocols

Synthesis of 2,3-Dimethoxybenzamide (Intermediate)

This protocol outlines the conversion of 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzamide via an acid chloride intermediate.

Materials:

-

2,3-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.

-

Removal of Excess Reagent: After completion, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-